N'-benzyl-1-(4-methylphenyl)ethane-1,2-diamine
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Overview
Description
N’-benzyl-1-(4-methylphenyl)ethane-1,2-diamine is an organic compound with a complex structure that includes both benzyl and methylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-benzyl-1-(4-methylphenyl)ethane-1,2-diamine typically involves the reaction of benzylamine with 4-methylbenzyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may include purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
N’-benzyl-1-(4-methylphenyl)ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups present.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Sodium hydroxide, potassium carbonate, and other bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl ketones or carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
N’-benzyl-1-(4-methylphenyl)ethane-1,2-diamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-benzyl-1-(4-methylphenyl)ethane-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- N’-benzyl-1-(4-bromophenyl)ethane-1,2-diamine
- N’-benzyl-1-(4-fluorophenyl)ethane-1,2-diamine
- N’-benzyl-1-(4-chlorophenyl)ethane-1,2-diamine
Uniqueness
N’-benzyl-1-(4-methylphenyl)ethane-1,2-diamine is unique due to the presence of the methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature may confer specific properties that differentiate it from other similar compounds .
Properties
Molecular Formula |
C16H20N2 |
---|---|
Molecular Weight |
240.34 g/mol |
IUPAC Name |
N'-benzyl-1-(4-methylphenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C16H20N2/c1-13-7-9-15(10-8-13)16(17)12-18-11-14-5-3-2-4-6-14/h2-10,16,18H,11-12,17H2,1H3 |
InChI Key |
SJQHIQMORXYVAA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNCC2=CC=CC=C2)N |
Origin of Product |
United States |
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